Barium nitrate

Content Navigation

- 1. General Information

- 2. Barium Nitrate (CAS 10022-31-8): A High-Purity Oxidizer and Soluble Barium Source for Specialized Applications

- 3. Procurement Considerations: Why Barium Nitrate is Not Interchangeable with Other Barium Salts or Nitrates

- 4. Quantitative Evidence for Procuring Barium Nitrate (CAS 10022-31-8)

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

10.3 g/100 g water at 25 °C

Slightly soluble in ethanol and acetone

Solubility in water as weight %: 4.72%, 0 °C; 9.27%, 25 °C; 12.35%, 40 °C; 16.9%, 60 °C; 21.4%, 80 °C; 25.6%, 100 °C; 32.0%, 135 °C

Solubility in water, g/100ml at 20 °C: 8.7 (moderate)

9%

Synonyms

Canonical SMILES

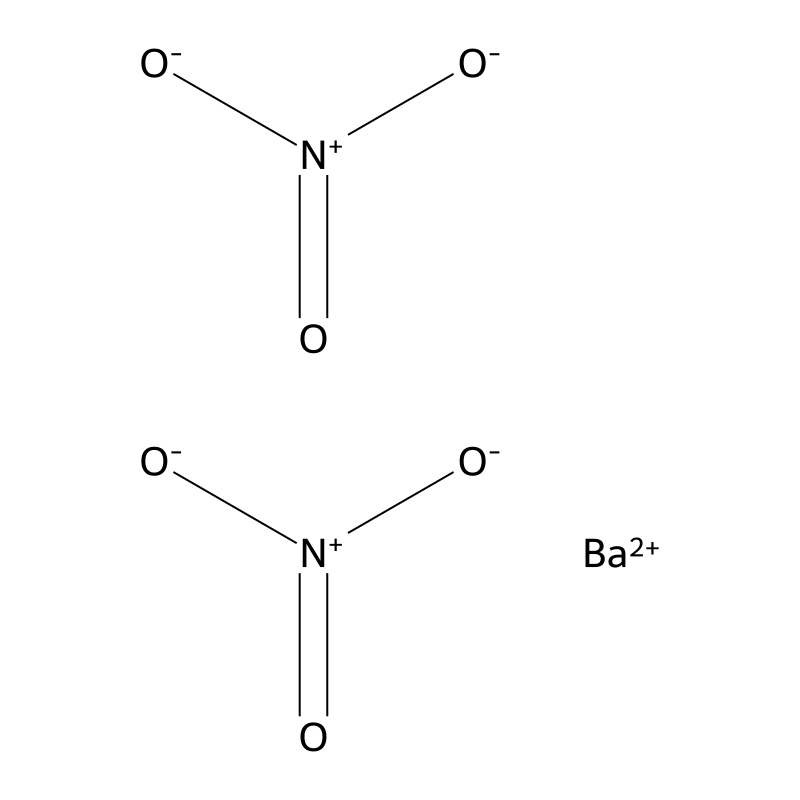

Barium nitrate, Ba(NO3)2, is a water-soluble inorganic salt that serves as a high-purity source of barium ions and a potent oxidizer in various industrial and research applications. Its primary functions include acting as a colorant and oxidizer in pyrotechnics to produce distinct green flames, a precursor for the synthesis of advanced ceramic materials like barium titanate (BaTiO3), and a fining agent in the production of specialty and optical glasses. Unlike less soluble barium salts such as carbonate or sulfate, its high solubility in water is a critical attribute for its use in solution-based chemical processes and syntheses.

References

- [3] Barium nitrate CAS# 10022-31-8: Odor profile, Molecular properties, Regulation. Scent.vn. Accessed May 1, 2026.

- [4] Barium Nitrate Supplier | 10022-31-8 | Your Reliable Distributor Riverland Trading. Riverland Trading. Accessed May 1, 2026.

- [6] Godbole, P. D., Deshpande, S. B., Date, S. K., Nawathey, R., & Ogale, S. B. (2011). Sol-gel synthesis of ultrafine barium titanate using butyl titanate monomer and barium nitrate and its characterization. Journal of Materials Science Letters, 10(11), 875-877.

- [7] Solved: Which barium salts are soluble in water? - Atlas. Atlas. Accessed May 1, 2026.

- [8] Barium, inorganic water-soluble compounds. RIVM report 711701025. National Institute for Public Health and the Environment, Netherlands. 2001.

- [10] Is Ba(NO3)2 Soluble or Insoluble in Water? YouTube. March 25, 2020.

Substituting barium nitrate with other barium compounds like barium carbonate (BaCO3) or barium chloride (BaCl2) can lead to process failures and inferior product quality. Barium carbonate, a common alternative, has very low water solubility and a high decomposition temperature (above 1000°C), making it unsuitable for solution-based synthesis and requiring significantly more energy for solid-state reactions. While barium chloride is water-soluble, its chloride ions can introduce impurities and undesirable side reactions, for instance, forming insoluble precipitates with certain metals in analytical applications. Similarly, substituting with other nitrates like strontium nitrate will not yield the characteristic green color in pyrotechnics, as the color is specific to the barium ion. Therefore, for applications requiring a water-soluble, high-purity barium source that also acts as an oxidizer without introducing problematic anions, barium nitrate is often the specifically required reagent.

References

- [2] Arvanitidis, I., & Sichen, D. (1996). A Study of the Thermal Decomposition of BaCO3. Metallurgical and Materials Transactions B, 27(3), 409-416.

- [3] Why's it better to use barium nitrate instead of barium chloride to find sulfate ions? Quora. Accessed May 1, 2026.

- [4] 10 chemicals used in fireworks and pyrotechnics. ReAgent. October 24, 2024.

- [5] Nitrates and Fireworks: The Chemistry of Celebration. Decachem. May 5, 2025.

Superior Water Solubility for Solution-Based Processing Compared to Barium Carbonate and Sulfate

Barium nitrate exhibits significantly higher water solubility compared to other common barium salts, making it the preferred choice for preparing aqueous precursor solutions. At 20-25°C, the solubility of barium nitrate is approximately 8.7-10.5 g/100 mL. In stark contrast, barium carbonate and barium sulfate are practically insoluble in water, which precludes their use in many wet chemical synthesis routes for materials like BaTiO3 or for applications requiring a homogeneous distribution of barium ions in a solution.

| Evidence Dimension | Solubility in Water at 20-25°C |

| Target Compound Data | 8.7-10.5 g/100 mL |

| Comparator Or Baseline | Barium Carbonate: Insoluble; Barium Sulfate: Insoluble |

| Quantified Difference | Orders of magnitude higher solubility |

| Conditions | Standard temperature (20-25°C) |

This high solubility is critical for achieving homogeneity in precursor solutions for co-precipitation and sol-gel synthesis, ensuring uniform composition and properties in the final material.

Lower Decomposition Temperature for Energy-Efficient Oxide Synthesis Compared to Barium Carbonate

Barium nitrate decomposes to barium oxide (BaO) at a significantly lower temperature (592°C) compared to barium carbonate, which requires temperatures often exceeding 1000°C for complete decomposition to BaO. This lower decomposition temperature makes barium nitrate a more energy-efficient precursor for the solid-state synthesis of materials like barium titanate (BaTiO3), reducing processing costs and potentially leading to finer particle sizes and improved homogeneity in the final ceramic product.

| Evidence Dimension | Decomposition Temperature to Metal Oxide |

| Target Compound Data | 592 °C |

| Comparator Or Baseline | Barium Carbonate: >1000 °C |

| Quantified Difference | Over 400 °C lower decomposition temperature |

| Conditions | Thermal decomposition in air |

Lower synthesis temperatures reduce energy consumption, minimize particle agglomeration, and can prevent the loss of volatile components, leading to higher quality materials with better stoichiometric control.

Essential Oxidizer and Green Colorant for Pyrotechnics, Irreplaceable by Other Barium Salts or Common Nitrates

In pyrotechnic formulations, barium nitrate serves a dual role as both an oxidizer and the source of the characteristic green color upon combustion. This is a unique combination of properties not offered by other common barium salts like the carbonate or sulfate, which are not effective oxidizers. While other nitrates like strontium nitrate are also used in pyrotechnics, they produce a red color, making barium nitrate the specific choice for green flame effects. The substitution with strontium nitrate has been explored to reduce toxicity, but this fundamentally changes the visual output of the pyrotechnic device.

| Evidence Dimension | Function in Pyrotechnics |

| Target Compound Data | Provides both oxidizing power and a distinct green color |

| Comparator Or Baseline | Barium Carbonate/Sulfate: Not an oxidizer; Strontium Nitrate: Produces a red color |

| Quantified Difference | Qualitatively different and essential function for green pyrotechnics |

| Conditions | Combustion in a pyrotechnic mixture |

For manufacturers of green fireworks, flares, and military signals, barium nitrate is a non-substitutable key ingredient due to its unique combination of oxidizing and color-generating properties.

Precursor for High-Purity Barium Titanate (BaTiO3) and Other Electroceramics via Wet Chemical Routes

Leveraging its high water solubility, barium nitrate is an ideal precursor for the synthesis of barium titanate and other complex oxides through methods like co-precipitation and sol-gel. These methods allow for precise stoichiometric control and the formation of homogeneous, fine powders at lower temperatures compared to traditional solid-state routes that use barium carbonate.

Manufacturing of Specialty Optical and High-Refractive-Index Glass

In glass manufacturing, barium nitrate acts as a fining agent, utilizing its decomposition to release gases that remove bubbles from the melt, thereby improving the clarity and quality of the final product. It also serves as a source of barium oxide to increase the refractive index of specialty optical glasses used in lenses and other optical components.

Formulation of Green-Colored Pyrotechnics and Signal Flares

The dual function of barium nitrate as a potent oxidizer and the source of barium ions for a distinct green flame makes it a critical and non-interchangeable component in the pyrotechnics industry. This is essential for producing green fireworks, military signal flares, and tracer ammunition where a specific color signature is required for visibility and identification.

Gravimetric Analysis and Synthesis Requiring a Soluble, Chloride-Free Barium Source

In analytical chemistry, particularly for the gravimetric determination of sulfates, barium nitrate is preferred over barium chloride when the sample may contain ions like silver or lead that would precipitate with chloride, leading to inaccurate results. Its high solubility ensures the complete availability of Ba2+ ions for precipitation reactions.

References

- [2] Godbole, P. D., Deshpande, S. B., Date, S. K., Nawathey, R., & Ogale, S. B. (2011). Sol-gel synthesis of ultrafine barium titanate using butyl titanate monomer and barium nitrate and its characterization. Journal of Materials Science Letters, 10(11), 875-877.

- [3] Barium Nitrate: A Key Chemical Substance in Multiple Fields. Sinoright. Accessed May 1, 2026.

- [4] 5 Interesting Facts About Barium Nitrate. Basstech International. October 27, 2014.

- [5] 10 chemicals used in fireworks and pyrotechnics. ReAgent. October 24, 2024.

- [6] Nitrates and Fireworks: The Chemistry of Celebration. Decachem. May 5, 2025.

- [8] Why's it better to use barium nitrate instead of barium chloride to find sulfate ions? Quora. Accessed May 1, 2026.

Physical Description

DryPowder; OtherSolid; PelletsLargeCrystals

COLOURLESS-TO-WHITE CRYSTALS OR CRYSTALLINE POWDER.

White, odorless solid.

Color/Form

Lustrous white crystals

Crystals or crystalline powde

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Decomposes

Heavy Atom Count

Density

3.24 g/cu cm

3.24 g/cm³

3.24

Odor

Melting Point

590 °C

1094°F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 367 companies. For more detailed information, please visit ECHA C&L website;

Of the 15 notification(s) provided by 362 of 367 companies with hazard statement code(s):;

H272 (61.88%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H301 (13.26%): Toxic if swallowed [Danger Acute toxicity, oral];

H302+H332 (10.5%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;

acute toxicity, inhalation];

H302 (86.74%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (26.8%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Low

Pictograms

Oxidizer;Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Prepared by reaction of BaCO3 and nitric acid, filtration and evaporative crystallization, or by dissolving sodium nitrate in a saturated solution of barium chloride, with subsequent precipitation of barium nitrate

For Industrial production there are two main procedures. In the first, barium carbonate is suspended in recycled mother lye and reacted with nitric acid. If necessary, heavy metals are precipitated, and the solution is filtered hot. The nitrate is then crystallized, if necessary with vacuum evaporation. The second procedure consists of reacting a barium sulfide solution, directly or after the removal of barium hydroxide, with nitric acid. After carefully removing any sulfur formed and the heavy metals, the barium nitrate is crystallized at low temperatures. The preparation of Ba(NO3)2 by double conversion of barium chloride and sodium nitrate or calcium nitrate is described in the Eastern European patent literature.

General Manufacturing Information

Explosives manufacturing

Primary metal manufacturing

Nitric acid, barium salt (2:1): ACTIVE

Baratol, a mixture of barium nitrate and TNT, is used the low detonation velocity explosive in waveshaping devices such as plane-wave lenses. /Baratol/

Storage Conditions

Separated from combustible and reducing substances, powdered metals, and food and feedstuffs.

Storage temp: Ambient

Barium nitrate is packed and stored in 25kg polyethylene-lined multilayer paper bags.